molecular formula C21H18ClN3O2 B11143034 N-[2-(6-chloro-1H-indol-1-yl)ethyl]-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide

Cat. No.: B11143034
M. Wt: 379.8 g/mol
InChI Key: LZENGWIFOQPAAX-UHFFFAOYSA-N
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Description

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide is a complex organic compound that features both indole and quinoline moieties These structures are significant in medicinal chemistry due to their presence in various biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The quinoline moiety can be introduced through a Pfitzinger reaction, where isatin reacts with an aromatic aldehyde in the presence of a base .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide is unique due to its combination of indole and quinoline moieties, which can provide a synergistic effect in its biological activity. This dual functionality makes it a promising candidate for further research and development in various fields .

Properties

Molecular Formula

C21H18ClN3O2

Molecular Weight

379.8 g/mol

IUPAC Name

N-[2-(6-chloroindol-1-yl)ethyl]-1-methyl-2-oxoquinoline-4-carboxamide

InChI

InChI=1S/C21H18ClN3O2/c1-24-18-5-3-2-4-16(18)17(13-20(24)26)21(27)23-9-11-25-10-8-14-6-7-15(22)12-19(14)25/h2-8,10,12-13H,9,11H2,1H3,(H,23,27)

InChI Key

LZENGWIFOQPAAX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=CC1=O)C(=O)NCCN3C=CC4=C3C=C(C=C4)Cl

Origin of Product

United States

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